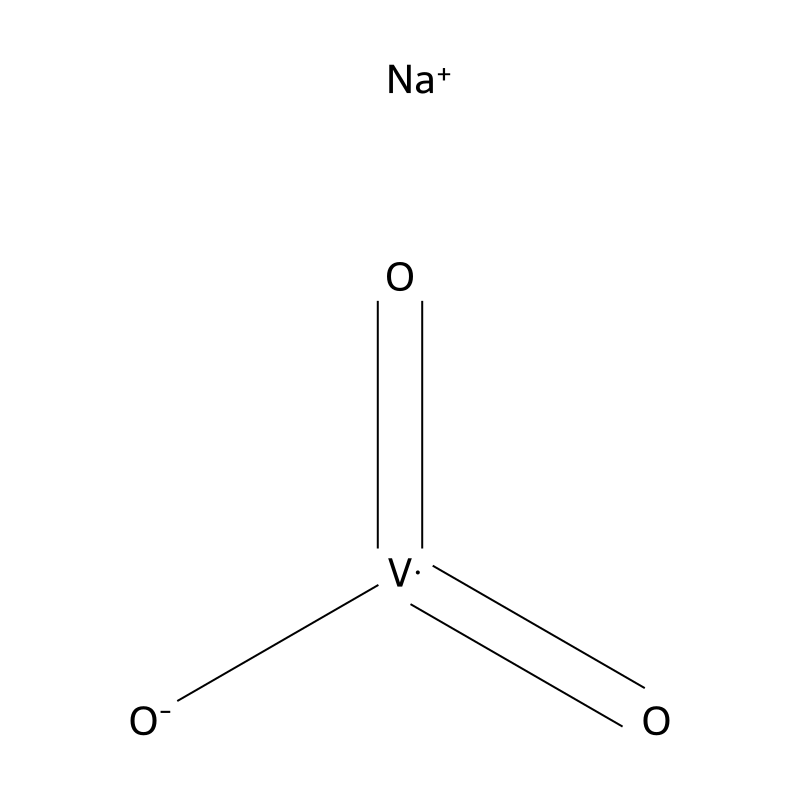

Sodium metavanadate

Na.VO3

NaO3V

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Na.VO3

NaO3V

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Potential for Diabetes Management

Sodium metavanadate has been investigated for its potential role in managing diabetes, particularly type 2 diabetes mellitus. Studies have shown it can mimic some of insulin's effects, such as increasing glucose uptake into cells and improving insulin sensitivity []. However, research results have been mixed, with some studies showing modest improvements in blood sugar control and others finding no significant effects [, ]. Further research is needed to determine the effectiveness and safety of sodium metavanadate for diabetes treatment.

Toxicity and Safety Concerns

Sodium metavanadate can have toxic effects at high doses. Studies have shown it can cause gastrointestinal issues, kidney and liver damage, and changes in blood cell counts in animals []. Additionally, the National Toxicology Program (NTP) found evidence of potential non-cancerous health effects in rats and mice exposed to sodium metavanadate in drinking water [].

Other Research Applications

Sodium metavanadate is also being investigated for its potential applications in other areas, including:

- Bone health: Studies suggest it may promote bone formation and could be beneficial for treating osteoporosis [] (further research needed).

- Cancer: Some research suggests it may have anti-cancer properties, but more research is needed to understand its potential effects [] (preliminary findings, not conclusive).

- Obesity: Some studies suggest it may help regulate metabolism and reduce fat storage, but more research is needed to confirm these findings [] (preliminary findings, not conclusive).

Sodium metavanadate is an inorganic compound with the chemical formula NaVO₃. It appears as a yellow, water-soluble salt and is recognized for its role as a precursor to various vanadates and exotic metalates. This compound has a molecular weight of 121.93 g/mol and is commonly utilized in multiple industrial applications due to its unique properties, including its effectiveness as a corrosion inhibitor, especially in carbon steel protection .

- Formation Reaction:

- Conversion Reaction: At low pH, sodium metavanadate can convert into sodium decavanadate:

- Interaction with Ammonium Metavanadate:

These reactions illustrate the compound's potential in synthesizing other vanadium compounds and its utility in various chemical processes .

Sodium metavanadate has been studied for its biological activity, particularly in microbial cultures. It serves as a source of vanadium for studying vanadium reduction by both mesophilic and thermophilic methanogens. Research indicates that it can influence metabolic pathways in certain microorganisms, making it valuable for biotechnological applications .

There are several methods for synthesizing sodium metavanadate:

- Electrolysis Method: Sodium vanadate solutions undergo electrolysis using an ion-exchange membrane at a pH of 7.0 to 8.0, yielding sodium metavanadate crystals.

- Precipitation Method: Calcium vanadate is precipitated by adding calcium chloride to vanadium leachate, and then sodium hydrogen carbonate is introduced to obtain sodium metavanadate through filtration and crystallization .

These methods highlight the compound's accessibility and adaptability for various industrial applications.

Sodium metavanadate finds extensive applications across multiple industries:

- Corrosion Inhibition: Effective as a corrosion inhibitor in gas-scrubbing systems.

- Ceramics and Pharmaceuticals: Used in the production of ceramics and as an analytical reagent in pharmaceuticals.

- Fertilizers: Acts as a vanadium source in fertilizers.

- Photography: Employed in photographic processes.

- Metal Treatment: Utilized in surface metal treatment and as a component in inks and dyes .

Studies have demonstrated that sodium metavanadate interacts with various biological systems, influencing enzymatic activities and metabolic pathways. Its role as a vanadium source allows researchers to explore its effects on microbial metabolism, particularly regarding energy production and reduction processes . These interactions are crucial for understanding its potential applications in biotechnology.

Sodium metavanadate shares similarities with several other vanadium compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Solubility | Unique Properties |

|---|---|---|---|

| Sodium Orthovanadate | Na₃VO₄ | Soluble | Commonly used as a reagent |

| Vanadium Pentoxide | V₂O₅ | Insoluble | A primary source of vanadium |

| Sodium Vanadate | NaVO₃ | Soluble | Precursor to sodium metavanadate |

| Ammonium Metavanadate | NH₄VO₃ | Soluble | Used as a nitrogen source |

Sodium metavanadate stands out due to its specific applications in corrosion inhibition and its role as a precursor for more complex vanadium compounds. Its unique solubility characteristics further enhance its utility across various sectors .

Traditional Preparation Methods

Solution-Based Synthesis Routes

The conventional synthesis of sodium metavanadate involves aqueous reactions between sodium hydroxide (NaOH) and vanadium precursors. Two primary routes dominate literature:

Reaction with Vanadium Pentoxide (V₂O₅):

Adding V₂O₅ to hot, concentrated NaOH solutions yields sodium metavanadate via the reaction:

$$

\text{V}2\text{O}5 + 2\text{NaOH} \rightarrow 2\text{NaVO}3 + \text{H}2\text{O}

$$

Heating the mixture to 100°C ensures complete dissolution of V₂O₅, followed by filtration to remove unreacted solids [1] [3]. Post-reaction purification often involves precipitating NaVO₃ by adding ethanol or acetone, which reduces solubility and yields fine crystals [1].Reaction with Ammonium Metavanadate (NH₄VO₃):

Substituting V₂O₅ with NH₄VO₃ in NaOH solutions produces NaVO₃ through ammonolysis:

$$

\text{NH}4\text{VO}3 + \text{NaOH} \rightarrow \text{NaVO}3 + \text{H}2\text{O} + \text{NH}_3\uparrow

$$

This method avoids residual vanadium oxides and simplifies purification, as ammonia gas evaporates [1] [5].

| Parameter | V₂O₅ Route | NH₄VO₃ Route |

|---|---|---|

| Precursor Cost | Lower | Higher |

| Byproducts | Minimal | NH₃ gas |

| Crystallinity | Moderate | High |

Solid-State Reaction Mechanisms

Solid-state synthesis of NaVO₃ is less common due to kinetic limitations. However, calcining sodium carbonate (Na₂CO₃) with V₂O₅ at temperatures exceeding 600°C can yield anhydrous NaVO₃ [1]. This method requires prolonged grinding and homogenization to ensure reagent contact, making it less efficient than solution-based approaches [3].

High-Efficiency Preparation Techniques

Flash Evaporation Methods

Industrial-scale production leverages spray flash evaporation to enhance purity and yield. In this process, concentrated sodium metavanadate solutions are atomized into a heated chamber, where rapid solvent evaporation produces anhydrous NaVO₃ crystals [3]. This method minimizes impurity entrapment and reduces energy consumption compared to conventional drying [3].

| Step | Description |

|---|---|

| Solution Preparation | Concentrate NaVO₃ solution to 30–50% w/w |

| Atomization | Spray into 200–300°C chamber |

| Crystallization | Instantaneous evaporation yields fine powder |

Crystallization Optimization Strategies

Crystallization efficiency depends on solvent selection and temperature control. Ethanol or acetone addition to aqueous NaVO₃ solutions reduces solubility, promoting rapid nucleation [1]. For larger crystals, slow cooling (~0.5°C/min) of saturated solutions is employed [2]. Recent studies suggest that solvent mixtures (e.g., water-acetone) improve crystal morphology by modulating supersaturation rates [2].

Industrial-Scale Production Methodologies

Vanadium Extraction from Vanadium-Titanium Magnetite

Vanadium-titanium magnetite ore serves as a primary industrial vanadium source. The extraction process involves:

- Leaching: Sulfuric acid (H₂SO₄) and ammonium sulfate ((NH₄)₂SO₄) extract vanadium into solution as VO²⁺ [3].

- Precipitation: Adjusting pH to 4–6 precipitates sodium ammonium vanadate (NaNH₄VO₄), which is filtered and washed [3].

- Conversion: Treating NaNH₄VO₄ with NaOH releases NH₃ and forms NaVO₃, which is purified via flash evaporation [3].

Scaling Considerations and Process Optimization

Key scalability challenges include impurity management and energy efficiency. Continuous stirred-tank reactors (CSTRs) improve mixing during leaching, while membrane filtration enhances separation efficiency [3]. Optimizing pH (±0.2 units) during precipitation minimizes co-precipitation of silicon and chromium impurities [3].

Quality Control in Research Applications

Impurity Management Strategies

Industrial-grade NaVO₃ often contains silicon (Si) and chromium (Cr) impurities from ore processing. Sequential filtration (5–10 µm filters) and pH-controlled precipitation (pH 8–8.5) effectively remove these contaminants [3]. Chelating agents like EDTA are occasionally added to sequester residual metal ions [4].

Analytical Validation Methodologies

Purity assessment combines multiple techniques:

- X-Ray Diffraction (XRD): Confirms phase purity by matching peaks to reference patterns (e.g., JCPDS 22-1248) [4].

- Inductively Coupled Plasma (ICP): Quantifies vanadium (≥98.5%) and sodium (≤0.3% deviation from stoichiometry) [3].

- Thermogravimetric Analysis (TGA): Verifies hydrate content (<2% w/w for anhydrous NaVO₃) [4].

Anhydrous and Hydrated Forms Investigation

Sodium metavanadate exists in two principal crystalline forms: an anhydrous form (NaVO₃) and a dihydrate form (NaVO₃·2H₂O). The anhydrous form crystallizes in a monoclinic crystal system with space group Cc, exhibiting ferroelectric properties at room temperature [1] [2]. The unit cell parameters for the anhydrous form are a = 10.494(9) Å, b = 9.434(7) Å, c = 5.863(6) Å, and β = 108°48' [2]. The molecular formula corresponds to a molar mass of 121.929 g/mol with a density of 2.85 g/cm³ [1].

The dihydrate form adopts an orthorhombic crystal system with space group Pnma, representing the β-form of sodium metavanadate [3]. This hydrated form has distinctly different unit cell parameters: a = 14.147(2) Å, b = 3.6496(6) Å, and c = 5.364(1) Å [3]. The dihydrate possesses a molar mass of 157.959 g/mol and a density of 2.79 g/cm³ [1]. The structure consists of VO₅ square pyramids arranged in zigzag chains with sodium cations positioned between the structural layers [3].

Crystallographic analysis reveals that the anhydrous form occurs naturally as the rare mineral metamunirite, while the dihydrate form is found as munirite [4]. Both mineral forms are extremely uncommon, with metamunirite known only from vanadium- and uranium-bearing sandstone formations in the central-western United States [3].

Temperature-Dependent Structural Stability

The structural stability of sodium metavanadate exhibits significant temperature dependence. The anhydrous form undergoes a ferroelectric to paraelectric phase transition at approximately 380°C [5]. In the high-temperature paraelectric phase, the crystal adopts space group C2/c with modified unit cell parameters: a = 10.595(15) Å, b = 9.671(10) Å, c = 5.926(8) Å, and β = 108°45' [2].

The dihydrate form demonstrates thermal instability, beginning dehydration at relatively low temperatures. Under ambient pressure, the dihydrate loses its water of crystallization at 305-307 K (32-34°C) [6]. This dehydration process can occur simply by placing the sample in a desiccator, indicating the facile nature of the transformation [6]. The ease of dehydration complicates characterization efforts, as even gentle drying and grinding can cause the hydrate to lose its crystallization water [6].

Thermal analysis studies reveal that the anhydrous form has a melting point of 632°C [1]. The temperature-dependent structural changes are accompanied by modifications in the coordination environment of both sodium and vanadium atoms, with the ferroelectric transition involving subtle structural reorganization rather than dramatic atomic rearrangements [5].

Phase Transitions and Polymorphism

α-NaVO₃ to β-NaVO₃ Transition Mechanisms

Sodium metavanadate exhibits polymorphism with two distinct crystalline modifications: the α-form and the β-form. The α-form represents the stable monoclinic phase with space group Cc, while the β-form corresponds to the orthorhombic phase with space group Pnma [3] [5]. The α to β phase transition occurs through a complex mechanism involving changes in the coordination environment of vanadium atoms and reorganization of the crystal structure [7].

The transition from α-NaVO₃ to β-NaVO₃ involves a transformation from the monoclinic ferroelectric phase to the orthorhombic paraelectric phase. This transition is characterized by a change in the vanadium coordination from tetrahedral VO₄ units in the α-form to square pyramidal VO₅ units in the β-form [3]. The transition temperature is reported to be approximately 380°C, above which the α-form becomes unstable [5].

The structural relationship between the two phases shows that the β-form can be viewed as a dehydrated derivative of the dihydrate structure. The transformation maintains the essential connectivity of the vanadate framework while allowing for dimensional changes that accommodate the loss of water molecules [3]. The transition is irreversible under atmospheric pressure conditions, with the β-form being metastable at room temperature [7].

Hydration/Dehydration Transformation Processes

The hydration and dehydration processes in sodium metavanadate involve complex structural transformations that significantly impact the material properties. The primary hydration process converts anhydrous NaVO₃ to the dihydrate NaVO₃·2H₂O through the incorporation of water molecules into the crystal structure [6]. This process occurs readily when the anhydrous form is exposed to atmospheric moisture, particularly when the material has not been rigorously dried [6].

The dehydration transformation proceeds through a multi-step mechanism. Initially, the dihydrate loses one water molecule to form a monohydrate intermediate (NaVO₃·H₂O), which has been observed but not fully characterized structurally [3]. Subsequently, the monohydrate converts to the anhydrous form through the elimination of the remaining water molecule [6]. The dehydration process is accompanied by significant structural reorganization, with the orthorhombic dihydrate structure transforming to the monoclinic anhydrous structure [1].

The kinetics of the dehydration process are influenced by temperature, humidity, and the presence of other ions in solution. Under controlled conditions, the transformation can be monitored through X-ray diffraction studies, revealing the gradual disappearance of dihydrate peaks and the emergence of anhydrous phase reflections [6]. The transformation is accompanied by volume changes that can lead to crystal fragmentation and loss of crystallinity in some cases [3].

Solubility Studies

Temperature-Dependent Solubility Behavior

The solubility of sodium metavanadate in water exhibits strong temperature dependence, with both the anhydrous and dihydrate forms showing distinct solubility profiles. For the anhydrous form, the solubility increases systematically with temperature, ranging from 1.85 mol/kg at 298.15 K to 3.18 mol/kg at 333.15 K [6]. This positive temperature coefficient indicates an endothermic dissolution process for the anhydrous form [8].

The dihydrate form demonstrates more complex solubility behavior due to its tendency to undergo phase transformations during dissolution. At lower temperatures (298.15-318.15 K), the dihydrate solubility follows a similar trend to the anhydrous form, increasing from 1.82 mol/kg to 2.58 mol/kg [6]. However, at higher temperatures (323.15 K and above), the dihydrate exhibits metastable equilibrium behavior, with solubility values that reflect the ongoing transformation to the anhydrous form [8].

A discontinuity in the solubility curve occurs near 308 K, indicating a solid phase transformation within the system [6]. This discontinuity corresponds to the stability boundary between the dihydrate and anhydrous forms, with the dihydrate being stable at lower temperatures and the anhydrous form predominating at higher temperatures [8]. The solubility measurements reveal that equilibrium is established more rapidly when approaching from supersaturation compared to undersaturation, suggesting complex nucleation and growth kinetics [6].

Thermodynamic Modeling of Solubility

Thermodynamic modeling of sodium metavanadate solubility has been attempted using various approaches, including empirical equations fitted to experimental data and theoretical models based on solution equilibria [8]. Empirical equations correlating solubility with temperature have been developed using weighted least squares fitting methods, providing analytical expressions for the solubilities of both anhydrous and dihydrate forms as functions of temperature [6].

The thermodynamic modeling efforts have revealed significant challenges in accurately predicting solubility behavior. Discrepancies exist in the values of infinite dilution equilibrium constants for vanadium(V) species in aqueous solution, leading to scattered predictions when different parameter sets are employed [8]. The models generally agree on the identity of major species in dilute solutions but struggle with quantitative accuracy at higher concentrations [6].

Several factors limit the accuracy of current thermodynamic models. The neglect of ion-pair and complex formation between medium cations and aqueous vanadate species represents a significant limitation [8]. Additionally, the lack of reliable methods for estimating activity coefficients in these systems further compromises model accuracy [6]. The models also fail to adequately account for the kinetic aspects of phase transformations that occur during dissolution processes [8].

Future improvements in thermodynamic modeling require the establishment of a consistent set of standard state thermodynamic properties at 298.15 K and the development of comprehensive databases of formation constants for ion pairs and complexes [6]. Temperature-dependent models extending to high vanadium concentrations will require significant additional research to achieve quantitative accuracy [8].

Computational Structure Modeling

Density Functional Theory (DFT) Applications

Density functional theory calculations have been extensively applied to investigate the structural, electronic, and energetic properties of sodium metavanadate. DFT studies have focused on understanding the stability of different polymorphic forms and the electronic structure underlying the ferroelectric behavior [9]. The calculations employ various exchange-correlation functionals, including local density approximation (LDA) and hybrid functionals such as HSE06, to achieve accurate descriptions of the electronic structure [9].

DFT calculations have revealed that sodium metavanadate can be stabilized in perovskite-derivative structures under epitaxial strain conditions. These strain-stabilized phases exhibit large electric polarizations and represent energetically accessible alternatives to the conventional bulk structures [9]. The calculations predict that biaxial epitaxial strain can induce phase transitions between different structural modifications, with compressive strain favoring certain polymorphs while tensile strain stabilizes others [9].

The electronic structure calculations demonstrate that sodium metavanadate is a charge-transfer insulator with the valence band maximum composed primarily of oxygen 2p states and the conduction band minimum dominated by vanadium 3d states [9]. The calculated band gaps range from 2.07 to 2.98 eV depending on the structural phase and computational method employed [9]. The electronic structure analysis reveals strong covalent character in the vanadium-oxygen bonds, with significant mixing between vanadium 3d and oxygen 2p orbitals [9].

Molecular Dynamics Simulation Methods

Molecular dynamics simulations have been employed to study the dynamic behavior of sodium metavanadate systems, particularly focusing on ion transport properties and structural fluctuations at finite temperatures [10]. The simulations utilize both classical force field methods and quantum mechanical approaches, including density functional tight binding (DFTB) methods [10].

Divide-and-conquer DFTB molecular dynamics (DC-DFTB-MD) simulations have been particularly useful for investigating large-scale systems while maintaining quantum mechanical accuracy [10]. These simulations provide insights into the thermal transport properties of sodium metavanadate, revealing hierarchical thermal transport mechanisms with significant contributions from diffusive processes [11]. The simulations demonstrate that the material exhibits anisotropic and ultralow thermal conductivity due to bonding heterogeneity between strong vanadium-oxygen bonds and weak sodium-oxygen bonds [11].

The molecular dynamics studies have also investigated the effects of temperature on structural stability and phase transitions. The simulations reveal that thermal fluctuations can induce local structural distortions that may precede bulk phase transitions [10]. The dynamic behavior of sodium and vanadium atoms provides insights into the mechanisms of ion transport and the kinetics of phase transformations [11].

Advanced simulation techniques, including metadynamics and enhanced sampling methods, have been applied to study rare events such as phase transitions and defect formation [10]. These methods allow for the calculation of free energy barriers and transition pathways, providing detailed understanding of the thermodynamic and kinetic aspects of structural transformations in sodium metavanadate [10].

Structure-Property Relationship Analysis

The structure-property relationships in sodium metavanadate demonstrate clear correlations between crystallographic features and functional properties. The ferroelectric behavior observed in the α-form is directly related to the non-centrosymmetric space group Cc, which allows for the development of spontaneous polarization [2]. The magnitude of the electric polarization is determined by the degree of off-centering of atoms from their ideal positions, with vanadium atoms exhibiting significant displacement from the center of their coordination polyhedra [9].

The optical properties of sodium metavanadate are closely linked to its electronic structure. The charge-transfer character of the electronic transitions results in specific optical absorption features, with the main absorption peak related to transitions from oxygen 2p states to vanadium 3d states [9]. The ferroelectric phase transition is accompanied by changes in the optical properties, reflecting the modification of the electronic structure upon structural transformation [5].

The mechanical properties, including thermal expansion and elastic constants, are influenced by the anisotropic bonding arrangement. The strong covalent vanadium-oxygen bonds provide structural rigidity in certain directions, while the weaker sodium-oxygen interactions allow for thermal expansion and structural flexibility [11]. This bonding heterogeneity leads to highly anisotropic thermal conductivity, with significantly different values along different crystallographic directions [11].

The solubility behavior is directly related to the structural stability of different phases. The dihydrate form, with its more open structure accommodating water molecules, exhibits different dissolution kinetics compared to the compact anhydrous form [6]. The phase transitions between hydrated and anhydrous forms during dissolution processes reflect the relative stability of different structural arrangements under varying temperature and humidity conditions [8].

Physical Description

Liquid; Water or Solvent Wet Solid

Colorless to yellow or cream-colored solid; [Merck Index] Off-white odorless powder; Hygroscopic; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 61 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 59 of 61 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (88.14%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (18.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (88.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (15.25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

General Manufacturing Information

Petroleum Refineries

Vanadate (VO31-), sodium (1:1): ACTIVE